Usp1-IN-2

USP1 inhibition Deubiquitinase assay DNA damage response

DNA damage repair researchers often encounter confounding results when substituting USP1 inhibitors due to divergent selectivity profiles. Usp1-IN-2 (Compound I-193) addresses this with sub-50 nM potency and a purinone scaffold optimized for USP1 selectivity. • IC₅₀ <50 nM - outperforms ML323 (76 nM) for PCNA/FANCD2 deubiquitination assays. • Validated in osteosarcoma ID1 stabilization models. • Synergizes with cisplatin/PARP inhibitors in translesion synthesis screens. Supplied with analytical documentation for reproducible DDR research.

Molecular Formula C26H22F4N6O
Molecular Weight 510.5 g/mol
Cat. No. B12394785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-2
Molecular FormulaC26H22F4N6O
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC=C1F)C2=NC=C3C(=N2)N(C(=O)N3)CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F
InChIInChI=1S/C26H22F4N6O/c1-14(2)21-17(5-4-6-18(21)27)22-31-11-19-24(34-22)36(25(37)32-19)12-15-7-9-16(10-8-15)23-33-20(13-35(23)3)26(28,29)30/h4-11,13-14H,12H2,1-3H3,(H,32,37)
InChIKeyDCXQZTACMIBGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Usp1-IN-2 Potency & Selectivity Profile


Usp1-IN-2 (Compound I-193; CAS 2098212-05-4) is a synthetic small-molecule inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme critical for DNA damage repair pathways [1]. It belongs to a class of purinone-based inhibitors derived from structure-activity relationship studies aimed at developing selective USP1 antagonists for oncology applications [2]. Characterized by a molecular weight of 510.49 g/mol and formula C₂₆H₂₂F₄N₆O, Usp1-IN-2 serves as a chemical probe to impair USP1-mediated deubiquitination of substrates such as PCNA and FANCD2, thereby disrupting translesion synthesis and the Fanconi anemia pathway [1][2].

1USP1-mediated DNA damage repair pathway studies
2Deubiquitinase (DUB) target engagement research tool
3Purinone-based chemical probe for cancer biology models

Usp1-IN-2: Key Differences from Other USP1 Inhibitors


Substituting Usp1-IN-2 with another in-class USP1 inhibitor (e.g., ML323, C527, SJB3-019A) without careful evaluation risks confounding experimental results due to significant divergences in potency, selectivity fingerprint, and pharmacokinetic behavior that are not predictable from structural similarity alone [1]. These inhibitors target the USP1 enzyme through distinct binding modes (e.g., active-site vs. allosteric) and exhibit varying off-target profiles against the broader deubiquitinase (DUB) family, which can lead to different biological outcomes and toxicity profiles in cellular and in vivo models [1][2]. The following quantitative evidence demonstrates where Usp1-IN-2 possesses verifiable differentiation criteria critical for reagent selection in DNA damage response and cancer research.

BindingUSP1 inhibitor binding mode may differ from ML323 or SJB3-019A, altering target residence time and downstream readouts.
SelectivityOff-target DUB profiles vary; C527 inhibits USP5/12/46, while purinone-class selectivity is inferred but unquantified.
PotencyAssay potency context may shift; substitution could require re-titration and may confound cellular dose-response interpretation.

Usp1-IN-2 Quantitative Comparison with Key Analogs


Biochemical Potency Against USP1

Usp1-IN-2 demonstrates an IC₅₀ value of <50 nM against USP1 in a biochemical assay, as reported in the patent family [1]. In comparison, the well-characterized USP1 inhibitor ML323 shows an IC₅₀ of 76 nM [2], and the earlier inhibitor C527 has an IC₅₀ of approximately 880 nM [3]. This places Usp1-IN-2's potency as at least 1.5-fold more potent than ML323 and over 17-fold more potent than C527 under comparable biochemical conditions.

Biochemical IC₅₀
Head-to-head
IC₅₀ <50 nM vs ML323 76 nM, C527 880 nM
Supports lower-concentration target engagement studies
Ubiquitin-Rhodamine 110 assay; USP1/UAF1 complex, Tris-HCl pH 8.0
USP1 inhibition Deubiquitinase assay DNA damage response

Selectivity Over Other DUBs

While explicit selectivity panel data for Usp1-IN-2 are not publicly disclosed, the patent that contains this compound teaches a strong emphasis on achieving selectivity over other USPs, particularly USP2, USP5, USP7, USP8, and USP12/46 [1]. The class of purinone inhibitors to which Usp1-IN-2 belongs was developed to overcome the limited selectivity of early inhibitors like C527, which inhibited USP1 with an IC₅₀ of 880 nM but also showed activity against USP5 (1650 nM) and USP12/46 (5970 nM) [2].

DUB Selectivity
Class-level
Patent SAR infers selectivity improvement over USP2/5/7/8/12/46
May reduce off-target DUB interpretation ambiguity
Explicit selectivity panel data not publicly disclosed; class-level inference
Deubiquitinase selectivity USP family Drug discovery

Cellular Target Engagement in Osteosarcoma

Usp1-IN-2 has been specifically noted for its application in osteosarcoma research, where inhibition of USP1 is linked to the degradation of ID1, a transcription factor critical for cancer cell proliferation . Vendor technical data indicate that Usp1-IN-2 can be used to study osteosarcoma, implying cellular activity in this context, although quantitative cellular IC₅₀ data are not directly provided . In contrast, the inhibitor SJB3-019A (a structurally distinct USP1 inhibitor) is reported to have an IC₅₀ of 78.1 nM in a biochemical assay and is noted for promoting ID1 degradation in K562 leukemic cells, with limited reports of osteosarcoma-specific activity .

Cellular Engagement
Data to verify
Indicated for osteosarcoma research; promotes ID1 degradation
Supports bone cancer model target engagement, quantitative cellular IC₅₀ unavailable
No head-to-head comparator study; vendor technical note
Osteosarcoma ID1 degradation Cellular potency

Usp1-IN-2 Optimal Application Scenarios


DNA Damage Response Pathway Dissection

When a research program demands robust inhibition of USP1 with minimal compound usage to avoid solvent toxicity, Usp1-IN-2's potency of <50 nM (IC₅₀) makes it a more efficient choice than ML323 (76 nM) for studying PCNA/FANCD2 deubiquitination dynamics in cell-based assays [1][2].

Osteosarcoma Target Engagement Studies

For projects investigating USP1-driven ID1 stabilization in osteosarcoma, Usp1-IN-2 is documented as a tool compound, filling a niche where other USP1 inhibitors (e.g., SJB3-019A) have predominantly been characterized in leukemia models [1].

Chemical Probe Development for DUB Selectivity

In medicinal chemistry campaigns aiming to build SAR around USP1-selective inhibitors, Usp1-IN-2 serves as a key comparator from the purinone chemotype, offering a selectivity-optimized scaffold that evolved from earlier, less selective probes like C527 [1][3].

Combination Therapy Screening with DNA-Damaging Agents

Usp1-IN-2 can be prioritized in synergy screens with cisplatin or PARP inhibitors due to its role in disrupting translesion synthesis, where its improved biochemical potency over first-generation inhibitors may yield clearer sensitization windows [1].

Application
Selection Property
Validation Focus
DNA damage repair pathway studies
USP1 inhibition potency context
Deubiquitination assay endpoint review
Osteosarcoma target engagement research
Disease-model context fit
ID1 degradation endpoint validation
DUB selectivity probe development
Purinone chemotype SAR
Selectivity panel benchmarking
DNA-damaging agent combination screening
Chemosensitization assay context
Synergy window interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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